molecular formula C17H18FNO3 B6375368 4-(4-BOC-Aminophenyl)-3-fluorophenol CAS No. 1261930-95-3

4-(4-BOC-Aminophenyl)-3-fluorophenol

Cat. No.: B6375368
CAS No.: 1261930-95-3
M. Wt: 303.33 g/mol
InChI Key: FIVOQEIOZUGEJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-BOC-Aminophenyl)-3-fluorophenol is an organic compound that features a fluorinated phenol and a tert-butoxycarbonyl (BOC) protected amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-BOC-Aminophenyl)-3-fluorophenol typically involves multiple steps. One common method starts with the fluorination of phenol, followed by the introduction of the BOC-protected amine group. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. This can include the use of continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

4-(4-BOC-Aminophenyl)-3-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.

Scientific Research Applications

4-(4-BOC-Aminophenyl)-3-fluorophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-BOC-Aminophenyl)-3-fluorophenol involves its interaction with specific molecular targets. The BOC-protected amine group can be deprotected under acidic conditions, revealing the active amine. This amine can then interact with enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Aminophenylboronic acid
  • 4-Fluorophenol
  • 4-(tert-Butoxycarbonylamino)phenylboronic acid

Uniqueness

4-(4-BOC-Aminophenyl)-3-fluorophenol is unique due to the combination of its fluorinated phenol and BOC-protected amine group. This combination provides distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

tert-butyl N-[4-(2-fluoro-4-hydroxyphenyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO3/c1-17(2,3)22-16(21)19-12-6-4-11(5-7-12)14-9-8-13(20)10-15(14)18/h4-10,20H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIVOQEIOZUGEJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=C(C=C(C=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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